molecular formula C16H21BrO3 B1343579 Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate CAS No. 898776-88-0

Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate

Cat. No.: B1343579
CAS No.: 898776-88-0
M. Wt: 341.24 g/mol
InChI Key: QEXXJTDLURGZDB-UHFFFAOYSA-N
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Description

Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is an organic compound with a complex structure that includes a brominated aromatic ring and a heptanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylacetophenone to produce 3-bromo-4-methylacetophenone. This intermediate is then subjected to a series of reactions, including aldol condensation with ethyl acetoacetate, followed by esterification to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems designed to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular processes. The exact mechanism can vary depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is unique due to its specific combination of functional groups and the presence of a brominated aromatic ring. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrO3/c1-3-20-16(19)8-6-4-5-7-15(18)13-10-9-12(2)14(17)11-13/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXXJTDLURGZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645696
Record name Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-88-0
Record name Ethyl 3-bromo-4-methyl-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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